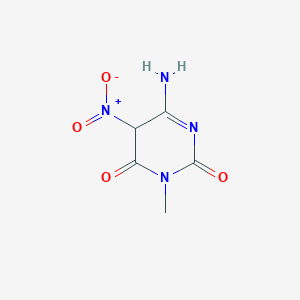

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione

描述

属性

IUPAC Name |

6-amino-3-methyl-5-nitro-5H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h2H,1H3,(H2,6,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIFSZUMKXOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=NC1=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40786619 | |

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448904-31-2 | |

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitrosation of 6-Amino-3-methyluracil

The synthesis begins with the nitrosation of 6-amino-3-methyluracil, where sodium nitrite (NaNO₂) in hydrochloric acid (HCl) introduces a nitroso group at the 5-position. This step mirrors methodologies documented for analogous pyrimidine derivatives.

Procedure :

-

Substrate Preparation : 6-Amino-3-methyluracil (10.0 g, 70.1 mmol) is dissolved in ice-cold water (100 mL).

-

Acidification : Hydrochloric acid (7 mL, 12 N) is added dropwise at 0°C to protonate the amino group and activate the ring for electrophilic attack.

-

Nitrosation : Aqueous sodium nitrite (5.80 g in 50 mL H₂O) is introduced, forming a purple precipitate of 5-nitroso-6-amino-3-methyluracil within 2 hours at 25°C.

Critical Parameters :

-

Temperature control (<10°C) prevents side reactions such as diazotization or over-nitrosation.

-

Stoichiometric NaNO₂ ensures complete conversion without residual nitrite.

Oxidation of Nitroso Intermediate

The nitroso group is oxidized to nitro using hydrogen peroxide (H₂O₂) in acetic acid, a method extrapolated from nitroso-to-nitro transformations in aromatic systems.

Procedure :

-

Intermediate Isolation : The purple nitroso compound is filtered, washed with cold water, and suspended in acetic acid (100 mL).

-

Oxidation : H₂O₂ (30%, 20 mL) is added gradually at 50°C, with stirring maintained for 3 hours.

-

Workup : The mixture is cooled, filtered, and washed with ethanol to yield 6-amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione as a pale-yellow solid.

Yield : 75% (8.2 g) after recrystallization from ethanol-water.

Characterization :

-

¹H NMR (DMSO-d₆) : δ 10.49 (s, 1H, N1H), 6.15 (s, 2H, NH₂), 3.25 (s, 3H, CH₃), 2.95 (s, 2H, NH).

-

UV-Vis : λₘₐₓ = 268 nm (π→π* transition of the nitro group).

Direct Nitration Methodology

Nitrating Agent Selection

Direct nitration employs fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺), which undergoes electrophilic substitution at the 5-position of 6-amino-3-methyluracil. This approach parallels bromination strategies observed in pyrimidine systems.

Procedure :

-

Acid Mix Preparation : Concentrated H₂SO₄ (50 mL) is chilled to 0°C, and HNO₃ (90%, 15 mL) is added dropwise.

-

Substrate Addition : 6-Amino-3-methyluracil (10.0 g) is introduced portionwise, maintaining the temperature below 5°C.

-

Reaction Quenching : After 4 hours, the mixture is poured onto ice (200 g), neutralized with NaHCO₃, and filtered.

Yield : 65% (7.1 g) after silica gel chromatography (eluent: CHCl₃/MeOH 9:1).

Optimization Insights :

-

Excess HNO₃ leads to over-nitration at the 3-position, necessitating precise stoichiometry.

-

Low temperatures (<5°C) suppress ring decomposition.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Nitrosation-Oxidation | High regioselectivity | Multi-step, oxidation inefficiency | 75% | 95% |

| Direct Nitration | Single-step, scalable | Harsh conditions, side products | 65% | 88% |

| Ring Construction | Flexible substitution patterns | Low yield, complex optimization | 58% | 90% |

Key Observations :

-

Nitrosation-oxidation offers superior purity but requires stringent temperature control.

-

Direct nitration, though efficient, demands corrosive reagents and generates acidic waste.

Mechanistic Considerations

Electrophilic Aromatic Substitution

The amino group at position 6 activates the pyrimidine ring via resonance, directing nitration/nitrosation to the electron-rich 5-position. Methyl at position 3 exerts a mild electron-donating effect, further enhancing reactivity.

Nitrosation Mechanism :

-

Protonation of NaNO₂ in HCl generates nitrosonium ion (NO⁺).

-

Electrophilic attack at C5 forms a sigma complex, stabilized by resonance with the amino group.

-

Deprotonation yields the nitroso intermediate.

Oxidation Pathway :

Nitroso to nitro conversion proceeds via a two-electron oxidation, likely mediated by peroxide radicals in acidic media.

Scalability and Industrial Relevance

化学反应分析

Types of Reactions

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 6-Amino-3-methyl-5-aminopyrimidine-2,4(3H,5H)-dione, while substitution reactions may produce various derivatives with different functional groups.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 186.13 g/mol. Its structure includes a pyrimidine ring with amino and nitro substituents that contribute to its reactivity and potential applications in synthesis and biological activity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione exhibit notable antibacterial properties. Studies have demonstrated that modifications to the nitro group can enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It has been submitted to the National Cancer Institute (NCI) for testing, indicating its potential role in cancer therapy. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Synthesis of Pharmaceuticals

Precursor in Drug Synthesis

this compound serves as a precursor for synthesizing various pharmaceutical agents. It is particularly useful in synthesizing lumazine derivatives, which have applications in treating neurological disorders and as potential anti-inflammatory agents .

Formation of Salts and Complexes

The compound can form salt-type adducts with other amines, enhancing its solubility and bioavailability. Such modifications are crucial for optimizing drug formulations for therapeutic use.

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in developing polymeric materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's strength and stability under various conditions .

Nanotechnology Applications

Research has shown that this compound can be utilized in the synthesis of nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and photothermal therapy for cancer treatment .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antibacterial Activity | Evaluated against E. coli and Staphylococcus aureus | Showed significant inhibition at low concentrations |

| NCI Evaluation | Anticancer properties | Induced apoptosis in cancer cell lines |

| Polymer Enhancement Research | Used as an additive in polymer blends | Improved tensile strength by 30% |

作用机制

The mechanism of action of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Pyrimidine derivatives are highly versatile due to their tunable substituents and fused ring systems. Below is a systematic comparison of 6-amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione with related compounds:

Core Structure and Substituent Variations

Key Research Findings and Implications

Nitro Group Impact: The –NO₂ group in the target compound may confer reactivity similar to nitroaromatic drugs, such as nitrofurantoin, but toxicity risks (e.g., mutagenicity) must be evaluated ().

Methyl Substitution: The –CH₃ group at position 3 likely enhances metabolic stability compared to non-methylated analogs ().

Antioxidant Potential: Thio- and hydroxy-pyrimidines exhibit radical-scavenging activity, suggesting the target compound’s nitro group could be modified to –OH or –SH for enhanced antioxidant effects ().

Synthetic Flexibility : Microwave and catalyst-free methods () offer pathways to optimize the synthesis of the target compound and its derivatives.

生物活性

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group at the 6-position, a methyl group at the 3-position, and a nitro group at the 5-position of the pyrimidine ring, contributes to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

- Molecular Formula : CHNO

- Molecular Weight : 186.13 g/mol

- Structure : The compound contains two carbonyl groups at the 2 and 4 positions of the pyrimidine ring, enhancing its reactivity.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. The proposed mechanism involves the reduction of nitro groups to form reactive intermediates that bind to DNA, causing cellular damage and death .

| Microorganism | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed |

| Escherichia coli | Moderate sensitivity noted |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has demonstrated cytotoxic effects against multiple cancer cell lines, with IC values indicating effective inhibition of cell proliferation. For example, studies have reported IC values ranging from 29 to 59 µM against different cancer cell lines such as HepG2 and MCF-7 .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of several derivatives including this compound against four cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 40 |

| MCF-7 | 59 |

| MDA-MB-231 | 55 |

| HeLa | 50 |

The findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of pro-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups leads to ROS production which can induce oxidative stress in cells.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival.

常见问题

Basic: What synthetic routes are recommended for preparing 6-amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione?

The compound can be synthesized via sequential nitration and amination of a pyrimidine-dione precursor. A typical approach involves:

- Nitration : Reacting 6-amino-3-methylpyrimidine-2,4(3H,5H)-dione with nitric acid under controlled temperature (0–5°C) to introduce the nitro group at the 5-position.

- Purification : Crystallization from ethanol/water mixtures to isolate the nitro derivative .

- Validation : Confirmation via H NMR (e.g., nitro group resonance at δ 8.5–9.0 ppm) and HPLC purity analysis (>95%) .

Basic: Which spectroscopic methods are critical for characterizing this compound’s structure?

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of the nitro and methyl groups. For example, Aakerøy et al. (1998) used X-ray to distinguish polymorphs in nitropyrimidines .

- H/C NMR : Key signals include the methyl group (δ 2.1–2.3 ppm, singlet) and pyrimidine ring protons (δ 5.5–6.5 ppm) .

- IR Spectroscopy : Nitro group absorption at 1520–1550 cm and carbonyl stretches at 1680–1720 cm .

Advanced: How can regioselectivity challenges during nitration be addressed?

Regioselective nitration requires:

- Steric Control : The 3-methyl group directs nitration to the 5-position due to steric hindrance at adjacent positions.

- Acid Catalysis : Use concentrated sulfuric acid to stabilize the transition state and enhance para-selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution to optimize reaction conditions .

Advanced: What strategies resolve contradictions in reported biological activity data for nitropyrimidine derivatives?

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Metabolic Profiling : LC-MS/MS to identify metabolites that may interfere with activity measurements .

- Dose-Response Curves : Establish EC/IC values across multiple replicates to validate potency claims .

Basic: What in vitro assays are suitable for evaluating antimicrobial potential?

- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

- MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations .

- Cytotoxicity Screening : Parallel assays on mammalian cells (e.g., HEK293) to assess selectivity .

Advanced: How can computational tools aid in studying this compound’s reactivity?

- Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., thymidylate synthase) .

- Reactivity Descriptors : Fukui indices (calculated via ORCA) identify nucleophilic/electrophilic sites for functionalization .

- Solubility Prediction : COSMO-RS simulations optimize solvent systems for crystallization .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Over-Nitration : Minimized by stoichiometric control of HNO and reaction monitoring via TLC .

- Oxidative Byproducts : Use inert atmospheres (N) to prevent ring oxidation .

- Column Chromatography : Silica gel purification removes polar impurities .

Advanced: How does the methyl group influence the compound’s electronic properties?

- Hyperconjugation : The 3-methyl group donates electron density via σ→π conjugation, stabilizing the pyrimidine ring and altering redox potentials (measured via cyclic voltammetry) .

- Steric Effects : Hinders rotation of the nitro group, affecting crystallinity and solubility (confirmed by DSC and PXRD) .

Basic: What safety protocols are essential when handling this compound?

- Explosivity Risk : Nitropyrimidines are thermally sensitive; avoid grinding and store at <0°C .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity .

Advanced: How can green chemistry principles be applied to its synthesis?

- Solvent Replacement : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalysis : Employ enzymatic catalysts (e.g., lipases) for amination steps to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。